molecular formula C12H12N2 B13133775 5-Cyclopropyl-2-(1H-pyrrol-2-yl)pyridine

5-Cyclopropyl-2-(1H-pyrrol-2-yl)pyridine

Cat. No.: B13133775
M. Wt: 184.24 g/mol
InChI Key: NLHIBGAAVBSRNS-UHFFFAOYSA-N
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Description

5-Cyclopropyl-2-(1H-pyrrol-2-yl)pyridine is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring and a cyclopropyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-2-(1H-pyrrol-2-yl)pyridine can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor containing the pyridine and pyrrole moieties. For example, the oxidation of 2-(5-(pyridin-2-yl)-1H-pyrrol-2-yl)pyridine using 3-chloroperbenzoic acid in dichloromethane can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-2-(1H-pyrrol-2-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid in dichloromethane.

    Reduction: Hydrogenation using palladium on carbon as a catalyst.

    Substitution: Halogenation using N-bromosuccinimide or N-chlorosuccinimide.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced pyridine or pyrrole rings, and substituted pyridine derivatives.

Scientific Research Applications

5-Cyclopropyl-2-(1H-pyrrol-2-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-2-(1H-pyrrol-2-yl)pyridine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can bind to these targets through hydrogen bonding, π-π interactions, and hydrophobic interactions, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropyl-2-(1H-pyrrol-2-yl)pyridine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

5-cyclopropyl-2-(1H-pyrrol-2-yl)pyridine

InChI

InChI=1S/C12H12N2/c1-2-11(13-7-1)12-6-5-10(8-14-12)9-3-4-9/h1-2,5-9,13H,3-4H2

InChI Key

NLHIBGAAVBSRNS-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CN=C(C=C2)C3=CC=CN3

Origin of Product

United States

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